molecular formula C21H32O2 B587507 3beta,5beta-Tetrahydro Norgestrel CAS No. 19351-17-8

3beta,5beta-Tetrahydro Norgestrel

Cat. No.: B587507
CAS No.: 19351-17-8
M. Wt: 316.485
InChI Key: PTHVTSMKEGKAHY-ZENBKHFWSA-N
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Description

3beta,5beta-Tetrahydro Norgestrel is a synthetic progestin widely used in various medical and industrial applications. It is a derivative of norgestrel, a well-known contraceptive agent. This compound has a unique chemical structure that confers potent biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta,5beta-Tetrahydro Norgestrel involves several steps, starting from norgestrel. The process typically includes hydrogenation and reduction reactions to achieve the desired stereochemistry. Specific details on the reaction conditions and reagents used are proprietary and may vary between manufacturers .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale chemical synthesis, followed by purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3beta,5beta-Tetrahydro Norgestrel undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Used to modify the compound’s oxidation state.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are typical reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3beta,5beta-Tetrahydro Norgestrel has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical studies and as a starting material for synthesizing other steroids.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Explored for its potential in contraceptive formulations and hormone replacement therapies.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Comparison with Similar Compounds

    Norgestrel: The parent compound, used widely in contraceptives.

    Levonorgestrel: A biologically active stereoisomer of norgestrel, also used in contraceptives.

    3alpha,5beta-Tetrahydro Norgestrel: Another stereoisomer with similar applications.

Uniqueness: 3beta,5beta-Tetrahydro Norgestrel is unique due to its specific stereochemistry, which imparts distinct biological activity and therapeutic potential compared to its analogs.

Properties

IUPAC Name

(3S,5R,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14-19,22-23H,3,5-13H2,1H3/t14-,15+,16+,17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHVTSMKEGKAHY-ZENBKHFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858460
Record name (3S,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19351-17-8
Record name (3S,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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